molecular formula C12H12N2O B13793529 3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one

3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one

Katalognummer: B13793529
Molekulargewicht: 200.24 g/mol
InChI-Schlüssel: PEPFUZUBUHUZMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one: is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyridine and benzimidazole ring system with a methyl group at the 3-position and a carbonyl group at the 1-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzimidazole with 3-chloropropanoic acid followed by cyclization can yield the desired compound. The reaction conditions typically involve heating under reflux in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel pharmaceuticals and agrochemicals .

Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is studied for its potential use in developing new therapeutic agents .

Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate for treating various diseases, including infections and cancer .

Industry: The compound is used in the development of specialty chemicals and materials with specific properties. It is also explored for its potential use in the production of dyes and pigments .

Wirkmechanismus

The mechanism of action of 3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one is unique due to its fused pyridine and benzimidazole ring system, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H12N2O

Molekulargewicht

200.24 g/mol

IUPAC-Name

3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one

InChI

InChI=1S/C12H12N2O/c1-8-6-11-13-9-4-2-3-5-10(9)14(11)12(15)7-8/h2-5,8H,6-7H2,1H3

InChI-Schlüssel

PEPFUZUBUHUZMO-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2=NC3=CC=CC=C3N2C(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.